2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,3-diketones, enaminonitriles, or unsaturated ketones . These reactions are often carried out under mild conditions, using solvents such as ethanol or acetonitrile, and may require catalysts like p-toluenesulfonic acid or Lewis acids .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group and a pyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBZNKYQVBMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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